molecular formula C16H10F6N2O2 B11618395 Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- CAS No. 17738-89-5

Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-

Cat. No.: B11618395
CAS No.: 17738-89-5
M. Wt: 376.25 g/mol
InChI Key: PTGSEDOEHBLQNB-UHFFFAOYSA-N
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Description

N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected by an ethanediamide linkage. This compound is known for its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of 3-(trifluoromethyl)aniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to stabilize transition states through hydrogen bonding is also a key feature of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • N-phenyl-bis(trifluoromethanesulfonimide)
  • N-[3,5-bis(trifluoromethyl)phenyl]-N’-(8a,9S)-10,11-dihydro-6-methoxy-9-cinchonanyl thiourea

Uniqueness

N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its ethanediamide linkage, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the ethanediamide group enhances the compound’s ability to participate in hydrogen bonding and increases its stability under various conditions.

Properties

CAS No.

17738-89-5

Molecular Formula

C16H10F6N2O2

Molecular Weight

376.25 g/mol

IUPAC Name

N,N'-bis[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C16H10F6N2O2/c17-15(18,19)9-3-1-5-11(7-9)23-13(25)14(26)24-12-6-2-4-10(8-12)16(20,21)22/h1-8H,(H,23,25)(H,24,26)

InChI Key

PTGSEDOEHBLQNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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